(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile
Descripción
Propiedades
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(5-fluoro-2-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3S/c1-12-2-7-16(21)8-17(12)23-10-14(9-22)19-24-18(11-25-19)13-3-5-15(20)6-4-13/h2-8,10-11,23H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLBHSNVPFKEQO-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities, structural characteristics, and research findings related to this compound.
Structural Characteristics
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of bromine and fluorine substituents enhances its pharmacological properties. The crystal structure has been elucidated, revealing significant intramolecular and intermolecular interactions that contribute to its stability and reactivity.
Crystal Structure Data
| Parameter | Value |
|---|---|
| Formula | C19H17BrN2O2S2 |
| Space Group | Triclinic |
| Cell Dimensions | a = 7.8069 Å, b = 8.0787 Å, c = 15.7738 Å |
| Angles | α = 97.540°, β = 90.179°, γ = 104.507° |
| Volume | V = 954.13 ų |
| Z | 2 |
Biological Activity
Research indicates that compounds containing thiazole moieties exhibit various biological activities including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.
Anticancer Activity
Studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile have demonstrated cytotoxic effects with IC50 values indicating significant potency against tumor cells.
Case Study:
In a study assessing the anticancer potential of thiazole derivatives, the compound exhibited an IC50 of approximately 1.61 µg/mL against tubulin polymerization, highlighting its potential as an effective antitumor agent .
Antimicrobial Activity
Thiazole derivatives have also shown promising results against various microbial strains. The structural features of (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile suggest it may possess similar antimicrobial properties.
The mechanism by which thiazole-containing compounds exert their biological effects often involves interaction with cellular targets such as proteins involved in cell cycle regulation and apoptosis pathways. For example, molecular dynamics simulations have indicated that specific substitutions on the thiazole ring enhance binding affinity to target proteins .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure shares similarities with several acrylonitrile and thiazole derivatives documented in the evidence. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Electron-Withdrawing Groups : The bromophenyl group in the target compound and ’s analogue may enhance stability and influence π-π stacking in crystal structures .
- Fluorine Substituents : The 5-fluoro group in the target compound contrasts with the 2-fluoro-5-nitro group in ’s compound. Fluorine often improves metabolic stability and bioavailability .
- Nitro Groups : and highlight nitro-substituted compounds with antimycobacterial activity, suggesting that the absence of a nitro group in the target compound may shift its biological profile .
Computational and Virtual Screening Considerations
emphasizes that structural similarity metrics (e.g., Tanimoto coefficients) guide virtual screening. The target compound’s unique substituent combination may place it in a distinct similarity cluster compared to nitro- or methoxy-dominated analogues, impacting lead optimization strategies .
Q & A
Basic: What is the recommended synthesis strategy for (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile?
Answer:
The synthesis typically involves a multi-step approach:
Thiazole Ring Formation : React 4-(4-bromophenyl)thiazole precursors (e.g., via Hantzsch thiazole synthesis) with appropriate aldehydes or nitriles under reflux in solvents like DMSO or acetonitrile .
Enamine Formation : Condense the thiazole intermediate with 5-fluoro-2-methylaniline using a base (e.g., K₂CO₃) and a catalyst (e.g., Pd/Cu for cross-coupling) to form the (E)-configured enamine .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to isolate the product .
Key Considerations : Optimize reaction temperature (70–120°C) and catalyst loading to minimize side products like Z-isomers or hydrolysis byproducts .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) with <5 ppm error .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced: How should researchers address discrepancies in reported reaction yields for similar compounds?
Answer:
Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may increase yield but risk side reactions vs. non-polar solvents .
- Catalyst Efficiency : Pd vs. Cu catalysts differ in cross-coupling efficiency; trace oxygen or moisture can deactivate catalysts .
- Statistical Analysis : Use Design of Experiments (DoE) to model interactions between variables (temperature, solvent ratio, catalyst loading) .
Example : A study reported 65% yield in DMSO vs. 45% in acetonitrile due to improved solubility of intermediates .
Advanced: What computational methods assist in predicting the biological activity of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase enzymes). The bromophenyl group may occupy hydrophobic pockets, while the nitrile participates in hydrogen bonding .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity data from analogs. Fluorine’s electronegativity enhances binding affinity in some kinase inhibitors .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO-LUMO gaps (~4.5 eV), indicating redox activity relevant to anticancer mechanisms .
Advanced: What are best practices for X-ray crystallographic analysis of this compound?
Answer:
- Crystallization : Use slow evaporation in dichloromethane/hexane to obtain single crystals. The bromine atom aids in phasing via SHELXD .
- Refinement : Apply SHELXL for anisotropic displacement parameters. Target R₁ < 0.05 and wR₂ < 0.15 for high-resolution data .
- Visualization : Use ORTEP-3 to validate the (E)-configuration and assess torsional angles (e.g., thiazole-enamine dihedral angle ~170°) .
Advanced: How to design experiments to study this compound’s enzyme inhibition mechanisms?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., EGFR kinase) and measure binding kinetics (KD). The compound’s thiazole moiety may show competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH ≈ -10 kcal/mol) to infer binding-driven entropy loss .
- Enzyme Assays : Use a fluorogenic substrate (e.g., Z-LYTE™) to determine IC50 under varying pH (6.5–8.0) and ionic strength conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
